2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
The compound 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic molecule featuring a pyrimidinone core fused with a substituted pyrazole ring. Key structural attributes include:
- Pyrimidinone moiety: A six-membered ring with a ketone group at position 4 and a trifluoromethyl (-CF₃) substituent at position 4.
- Pyrazole substituent: A five-membered ring at position 2 of the pyrimidinone, containing a 2-hydroxyethyl (-CH₂CH₂OH) group at position 4 and a methyl (-CH₃) group at position 2.
The trifluoromethyl group contributes to electronic stabilization and metabolic resistance, a common feature in bioactive molecules .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O3/c1-5-6(2-3-19)9(21)18(17-5)10-15-7(11(12,13)14)4-8(20)16-10/h4,17,19H,2-3H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWMEEFCXFIGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₄F₃N₅O₂
- Molecular Weight : 329.28 g/mol
- CAS Number : 866138-06-9
This compound features a pyrazole moiety, which is a common scaffold in pharmacology known for diverse biological activities.
Biological Activities
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that similar pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
2. Antimicrobial Properties
Pyrazole derivatives are noted for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial strains, including those resistant to conventional antibiotics. A study highlighted the antibacterial and antifungal properties of related pyrazoles, which could be extrapolated to this compound .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
4. Hypoglycemic Activity
Research into related compounds has revealed hypoglycemic effects, indicating that this compound may also influence glucose metabolism and insulin sensitivity. Such properties are particularly relevant in the context of diabetes management .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in metabolic pathways, including those related to inflammation and cancer.
- Receptor Modulation : Some studies suggest that pyrazole derivatives can modulate various receptors, including estrogen receptors and others involved in immune responses .
- Oxidative Stress Reduction : The antioxidant properties attributed to pyrazoles may contribute to their protective effects in various biological systems.
Case Studies and Research Findings
- Anticancer Study : In vitro studies have shown that a derivative of the compound inhibits the growth of breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : A comparative study demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
- Hypoglycemic Effects : Pharmacological tests on related compounds indicated a reduction in blood glucose levels in diabetic models, supporting the hypothesis that this compound could be beneficial for metabolic disorders .
Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from literature:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Pyrimidinone | 4-(2-hydroxyethyl)-3-methyl-pyrazole; 6-CF₃ | C₁₂H₁₂F₃N₄O₃ | 323.25 (calculated) | High solubility due to -CH₂CH₂OH; moderate lipophilicity from -CF₃ |
| C14H9F3N4O2 (Ev6/9) | Pyrimidinone | 3-CF₃-pyrazole; 6-phenyl | C₁₄H₉F₃N₄O₂ | 322.24 | Lipophilic phenyl group reduces solubility; -CF₃ enhances stability |
| 8o (Ev3) | Pyridine | Cyclopropyl, 2,4-difluorophenoxy, isopropoxy | C₂₂H₂₀F₂N₃O₂ | 408.41 | Bulky phenoxy groups may hinder membrane permeability |
| Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... (Ev7) | Tetrahydropyrimidine | 5-chloro-3-methyl-phenyl-pyrazole | C₁₈H₁₈ClN₃O₃ | 359.81 | Chlorine substituent increases electrophilicity for DNA interaction |
| 4i (Ev8) | Pyrimidinone | Coumarin, tetrazolyl, methyl-phenyl-pyrazole | Complex | >500 (estimated) | Extended conjugation from coumarin may improve fluorescence properties |
Key Observations:
Solubility : The target compound’s 2-hydroxyethyl group confers higher polarity compared to the phenyl-substituted analog (C14H9F3N4O2, Ev6/9), which is predominantly lipophilic .
Metabolic Stability : The -CF₃ group in both the target and C14H9F3N4O2 enhances resistance to oxidative metabolism, a critical factor in drug design .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For pyrimidinone cores, the Paal-Knorr reaction is effective for pyrrole ring formation, as seen in analogous trifluoromethyl-containing heterocycles . Chloroacylation followed by heterocyclization with thioureas or thioamides can introduce the pyrazole moiety, as demonstrated in related compounds . Key intermediates should be characterized via:
- 1H NMR to confirm regioselectivity (e.g., shifts at δ 10–12 ppm for pyrimidinone NH groups) .
- HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 323.24 for the target compound) .
- Melting point analysis to assess purity (e.g., deviations >2°C indicate impurities) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: X-ray crystallography is ideal for resolving ambiguities in regiochemistry, especially for trifluoromethyl and hydroxyethyl substituents. For example, analogous pyrimidinone derivatives were structurally confirmed via single-crystal diffraction, revealing bond angles and torsion angles critical for stability . If crystals are unavailable, 2D NMR (COSY, HSQC) can map proton-proton correlations and distinguish between tautomeric forms (e.g., keto-enol equilibria in pyrazolones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or by-product formation during scale-up?
Methodological Answer: Reproducibility issues often arise from solvent polarity or temperature gradients. For example:
- Low yields (<50%) : Optimize reaction time and solvent (e.g., DMF vs. THF) to reduce steric hindrance from the trifluoromethyl group .
- By-products : Use preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate impurities, followed by LC-MS to identify adducts (e.g., hydrolyzed hydroxyethyl groups) .
- Scale-up challenges : Implement process simulation tools (e.g., Aspen Plus) to model heat transfer and mixing efficiency in larger reactors .
Q. What methodologies are recommended for studying the compound’s stability under physiological or catalytic conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >200°C for pyrimidinones) .
- pH stability studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via UV-Vis at λ = 260–280 nm (characteristic of pyrimidine rings) .
- Catalytic stability : Use DFT calculations (e.g., Gaussian 09) to model electron density around the trifluoromethyl group, predicting susceptibility to nucleophilic attack .
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase) via the pyrimidinone core’s hydrogen-bonding motifs .
- In vitro assays : Screen for kinase inhibition using fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations adjusted for trifluoromethyl’s electron-withdrawing effects .
- Metabolic stability : Perform microsomal incubation (human liver microsomes, NADPH) and analyze metabolites via UPLC-QTOF .
Q. What advanced analytical techniques are suitable for quantifying trace impurities?
Methodological Answer:
- GC-MS with headspace sampling : Detect volatile by-products (e.g., residual ethyl acetate from synthesis) .
- ICP-MS : Quantify heavy metals (e.g., Pd from catalytic steps) at sub-ppm levels .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer: Link experiments to conceptual models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
